1-(Pyrrolidin-3-yl)pyrrolidin-2-one

Description

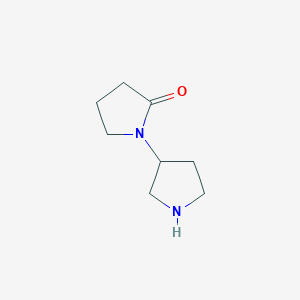

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-pyrrolidin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C8H14N2O/c11-8-2-1-5-10(8)7-3-4-9-6-7/h7,9H,1-6H2 |

InChI Key |

KZPJDZAIPRJZBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2CCNC2 |

Origin of Product |

United States |

Significance of Pyrrolidine and Pyrrolidin 2 One Scaffolds in Contemporary Chemical Research

The pyrrolidine (B122466) and pyrrolidin-2-one ring systems are privileged structures in medicinal chemistry and drug discovery, appearing in a multitude of natural products and synthetic compounds with diverse pharmacological activities. nih.govnih.gov Their prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility.

The saturated pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many FDA-approved drugs. nih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets. nih.govresearchgate.net This structural flexibility, often referred to as "pseudorotation," along with the presence of stereogenic centers, enables the creation of a wide array of stereoisomers with distinct biological profiles. nih.govresearchgate.net The pyrrolidine scaffold is found in numerous natural alkaloids, such as nicotine (B1678760) and hygrine (B30402), and is a core component of the amino acids proline and hydroxyproline. wikipedia.orgwikipedia.org

Similarly, the pyrrolidin-2-one, or γ-lactam, structure is a key pharmacophore in a variety of therapeutic agents. researchgate.net It is the central ring in the racetam family of nootropic drugs, including piracetam (B1677957) and aniracetam. wikipedia.org The lactam functionality provides a rigid amide bond within the five-membered ring, influencing the molecule's conformation and hydrogen bonding capabilities. This scaffold is present in many natural products and has been extensively utilized in the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netbeilstein-journals.org

The combination of these two scaffolds in 1-(pyrrolidin-3-yl)pyrrolidin-2-one results in a molecule with the potential for a rich and varied biological activity profile, leveraging the desirable attributes of both the pyrrolidine and pyrrolidin-2-one moieties. The development of novel inhibitors for enzymes like autotaxin has seen the successful application of pyrrolidine and 2-pyrrolidinone (B116388) derivatives. nih.gov

Table 1: Research Findings on Pyrrolidine and Pyrrolidin-2-one Scaffolds

| Scaffold | Key Research Findings | Reference |

|---|---|---|

| Pyrrolidine | A versatile scaffold in drug discovery, with its non-planar ring enabling exploration of 3D pharmacophore space. nih.govresearchgate.net It is a core component of many natural alkaloids and FDA-approved drugs. nih.govwikipedia.orgwikipedia.org | nih.govresearchgate.netwikipedia.orgwikipedia.org |

| Pyrrolidin-2-one | A vital pharmacophore found in various therapeutic agents, including the racetam family of drugs. wikipedia.orgresearchgate.net It is a key structural element in compounds with antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netbeilstein-journals.org | wikipedia.orgresearchgate.netbeilstein-journals.org |

| Derivatives | Novel pyrrolidine and 2-pyrrolidinone derivatives have been synthesized and shown to be potent inhibitors of enzymes such as autotaxin. nih.gov | nih.gov |

Structural Classification and Unique Features of N Linked Bipyrrolidine Derivatives

The compound 1-(pyrrolidin-3-yl)pyrrolidin-2-one falls under the classification of an N-linked bipyrrolidine derivative. This designation signifies that two pyrrolidine-based rings are connected via a nitrogen atom. Specifically, the nitrogen atom of the pyrrolidin-2-one ring is bonded to the 3-position of the second pyrrolidine (B122466) ring.

This N-C linkage creates a unique molecular architecture with several distinguishing features:

Asymmetric Center: The point of attachment on the pyrrolidine ring (C-3) is a chiral center, meaning that this compound can exist as a pair of enantiomers. The stereochemistry at this center can significantly influence the molecule's biological activity.

Conformational Rigidity and Flexibility: The bipyrrolidine structure possesses a degree of conformational restriction due to the direct linkage of the two rings. However, the individual pyrrolidine and pyrrolidin-2-one rings still retain their characteristic puckered conformations, allowing for some level of flexibility.

Hydrogen Bonding: The pyrrolidine ring contains a secondary amine (NH group), which can act as both a hydrogen bond donor and acceptor. The pyrrolidin-2-one ring possesses a carbonyl group (C=O), a strong hydrogen bond acceptor. These features are critical for molecular recognition and binding to biological targets.

The concept of N-linked structures is fundamental in biochemistry, particularly in the context of N-linked glycosylation, where oligosaccharides are attached to the asparagine residues of proteins. nih.govnih.govsigmaaldrich.com While structurally different, the principle of a nitrogen-mediated linkage between two distinct molecular entities is a shared characteristic.

Table 2: Structural Features of this compound

| Feature | Description |

|---|---|

| Classification | N-linked bipyrrolidine derivative |

| Linkage | The nitrogen of the pyrrolidin-2-one is bonded to the C-3 position of the pyrrolidine ring. |

| Chirality | The C-3 carbon of the pyrrolidine ring is a stereocenter. |

| Hydrogen Bonding | Contains a secondary amine (donor/acceptor) and a lactam carbonyl (acceptor). |

Computational and Theoretical Investigations into 1 Pyrrolidin 3 Yl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1-(Pyrrolidin-3-yl)pyrrolidin-2-one, DFT calculations can be employed to determine its optimized three-dimensional geometry, including precise bond lengths, bond angles, and dihedral angles. These calculations typically show that the five-membered pyrrolidine (B122466) and pyrrolidin-2-one rings are not planar but adopt puckered conformations to minimize ring strain. scispace.com Furthermore, DFT is used to compute vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.govresearchgate.net The method also provides insights into thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. nih.gov

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distribution are critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character, while the LUMO is the most likely to accept electrons, indicating the electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap suggests the molecule is more reactive. For heterocyclic compounds similar to this compound, this analysis helps predict how the molecule will interact with other chemical species.

| Parameter | Significance | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability (nucleophilicity). | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability (electrophilicity). | -0.5 to 1.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. | ~5.0 to 7.0 |

| Ionization Potential (I) | Energy required to remove an electron; approximated as -EHOMO. | 6.0 to 7.5 |

| Electron Affinity (A) | Energy released when an electron is added; approximated as -ELUMO. | 0.5 to -1.0 |

| Chemical Hardness (η) | (I - A) / 2; measures resistance to change in electron distribution. | 2.5 to 3.5 |

Note: These values are representative for similar heterocyclic structures and would be specifically calculated for this compound using DFT methods.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using colors to indicate different potential values. MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are sites prone to electrophilic attack and are often associated with lone pairs on heteroatoms. For this compound, the most negative potential would be concentrated around the carbonyl oxygen atom of the pyrrolidin-2-one ring.

Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density. These are sites susceptible to nucleophilic attack, typically found around hydrogen atoms bonded to heteroatoms.

Green regions represent neutral or weakly interacting areas.

The MEP analysis highlights potential sites for non-covalent interactions, such as hydrogen bonding, which is crucial for understanding ligand-receptor binding. researchgate.netnih.gov

Molecular Dynamics and Conformational Sampling of the Bicyclic System

While quantum calculations describe the static nature of a molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and track the trajectory of each atom over a period ranging from nanoseconds to microseconds. This allows for the exploration of the molecule's accessible conformations and provides a detailed picture of its flexibility. nih.gov The simulation can reveal stable conformational states, the energy barriers between them, and how the surrounding solvent influences the molecule's shape. mdpi.com

Pseudorotation Analysis

The five-membered pyrrolidine ring is not planar; it exists in a continuous cycle of puckered conformations known as pseudorotation. nih.govresearchgate.netunipa.it This phenomenon allows the ring to relieve torsional strain with very low energy barriers. The two primary conformations in the pseudorotation circuit are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane). unipa.it

| Conformation Type | Description | Relative Energy |

| Envelope (E) | Four atoms are coplanar, with the fifth atom out of the plane. | Low |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of a plane defined by the other three. | Low |

| Planar | All five ring atoms are in the same plane. | High (Transition State) |

Note: The energy barriers between envelope and twist conformations in a simple pyrrolidine ring are typically very low, allowing for rapid interconversion at room temperature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.com To build a QSAR model for analogs of this compound, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., receptor binding affinity, enzyme inhibition) is required.

The process involves calculating a wide range of "molecular descriptors" for each compound. These descriptors are numerical values that quantify different aspects of the molecule's structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed activity. researchgate.net

A successful QSAR model can:

Predict the activity of new, unsynthesized compounds.

Provide insights into the structural features that are important for activity.

Guide the design of more potent and selective molecules.

For a series based on this compound, relevant descriptors would capture variations in substituents on either ring.

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Distribution of electrons, ability to form electrostatic or hydrogen bonds. |

| Steric / Topological | Molecular weight, Molar refractivity, Wiener index | Size, shape, and branching of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, which influences membrane permeability and binding to hydrophobic pockets. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with a biological target. |

Source: Adapted from principles discussed in QSAR studies on related heterocyclic compounds. nih.govscispace.comresearchgate.net

Elucidation of Reaction Mechanisms via Computational Simulations

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Potential Energy Surface (PES) Analysis

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. scispace.com For a chemical reaction, a simplified 2D plot called a reaction coordinate diagram is often used. This diagram plots the potential energy against the reaction coordinate, which represents the progress of the reaction from reactants to products. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can map out the most likely reaction pathway. beilstein-journals.org This analysis can help rationalize why a particular product is formed, compare the feasibility of different synthetic routes, and predict the effect of catalysts or solvent on the reaction outcome. rsc.orgresearchgate.net For the synthesis of this compound, a PES analysis could be used to study the key bond-forming step, such as the nucleophilic attack connecting the two pyrrolidine precursors.

Transition State Characterization

The transition state (TS) is the highest energy point along the lowest energy reaction path connecting reactants and products. rsc.org It is an unstable, transient species that is critical to understanding reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

Computational methods can be used to locate the precise geometry of a transition state and calculate its energy. beilstein-journals.orgresearchgate.net Characterizing the TS provides a detailed picture of which bonds are breaking and forming during the crucial step of the reaction. For instance, in a hypothetical synthesis step, computational analysis could reveal the activation energies for competing pathways, thereby explaining the observed product selectivity.

| Reaction Component | Description | Significance |

| Reactant (R) | The starting materials of a reaction step. | The reference point for energy calculations. |

| Intermediate (I) | A metastable species formed during the reaction; corresponds to a local minimum on the PES. | A trappable or transient species along the reaction path. |

| Transition State (TS) | The point of maximum energy along the reaction coordinate; a saddle point on the PES. | Its structure reveals the nature of the bond-making/breaking process. |

| Product (P) | The final species formed in a reaction step. | The endpoint of the reaction coordinate. |

| Activation Energy (Ea) | Energy(TS) - Energy(R). | Determines the reaction rate; a lower Ea means a faster reaction. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov The goal is to find the most stable binding pose of the ligand within the receptor's binding pocket and to estimate the strength of the interaction, often expressed as a binding energy or docking score. researchgate.net

The docking process involves two main steps:

Conformational Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the binding site.

Scoring: A scoring function is used to evaluate the fitness of each pose, estimating the binding affinity by considering factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and steric clashes. mdpi.com

For this compound, docking studies could be performed against various potential biological targets. The structural insights from these simulations can:

Identify key amino acid residues in the target's active site that interact with the ligand. mdpi.com

Explain the structural basis of activity and selectivity.

Suggest chemical modifications to the ligand that could improve its binding affinity or specificity.

The distinct structural features of the molecule would play specific roles in binding. The carbonyl oxygen is a potent hydrogen bond acceptor, the nitrogen in the pyrrolidine ring can act as a hydrogen bond acceptor (or donor if protonated), and the bicyclic scaffold provides a defined 3D shape for steric complementarity with the binding pocket.

| Interaction Type | Potential Contribution from this compound | Key Amino Acid Residues Involved |

| Hydrogen Bonding | Carbonyl oxygen (acceptor); Pyrrolidine NH (donor, if protonated). | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | The aliphatic carbon backbone of both pyrrolidine rings. | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| Electrostatic Interactions | Partial charges on the lactam group and nitrogen atoms. | Aspartate, Glutamate, Lysine, Arginine |

| Steric Complementarity | The overall 3D shape and puckering of the bicyclic system. | The overall shape and size of the binding pocket. |

Source: Based on general principles of molecular docking and ligand-protein interactions. nih.govmdpi.comresearchgate.net

Chemical Reactivity and Derivatization Strategies for the 1 Pyrrolidin 3 Yl Pyrrolidin 2 One Scaffold

Functionalization of the Pyrrolidin-2-one Lactam Moiety

The pyrrolidin-2-one ring, also known as a γ-lactam, is a key component of the scaffold's reactivity. The lactam moiety can undergo various transformations, allowing for the introduction of diverse functional groups.

N-Substitution: The nitrogen atom of the pyrrolidin-2-one ring can be readily substituted. rdd.edu.iq This is often achieved through condensation reactions between γ-butyrolactone (GBL) and a primary amine at high temperatures (200-300°C). rdd.edu.iq This process involves the dehydration and cyclization of the intermediate hydroxyl butyl amide. rdd.edu.iq A variety of primary amines can be used in this reaction, leading to a wide range of N-substituted pyrrolidin-2-one derivatives. rdd.edu.iq

α-Functionalization: The carbon atom adjacent to the carbonyl group (the α-carbon) is susceptible to functionalization. This can be achieved through various methods, including reactions with electrophiles after deprotonation with a strong base like lithium diisopropylamide (LDA). researchgate.net For instance, treatment with diphenyl disulfide ((PhS)₂) after deprotonation can introduce a phenylthio group at the α-position. researchgate.net

Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one to a pyrrolidine (B122466). This transformation fundamentally alters the electronic properties of the ring system.

Ring-Opening: The lactam ring can be opened under hydrolytic conditions (acidic or basic) to yield the corresponding γ-aminobutyric acid derivative. This reaction can be a key step in the synthesis of more complex molecules.

Table 1: Examples of Functionalization Reactions of the Pyrrolidin-2-one Lactam Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| N-Substitution | Primary amine, γ-butyrolactone (GBL), 200-300°C | N-substituted pyrrolidin-2-one |

| α-Phenylsulfenylation | 1) LDA, -78°C; 2) (PhS)₂, THF | α-phenylthio-pyrrolidin-2-one |

| N-Boc Protection | (Boc)₂O, DMAP, THF, r.t. | N-Boc-pyrrolidin-2-one |

This table is generated based on data from the text and is for illustrative purposes.

Modifications and Substitutions on the Pyrrolidine Ring

The pyrrolidine ring of the scaffold also presents numerous opportunities for modification, contributing to the structural diversity of its derivatives.

Substitution at C-3: The C-3 position of the pyrrolidine ring is a common site for introducing substituents. This can be achieved through various synthetic routes, often starting from precursors with the desired functionality at this position. For example, derivatives with a methyl group at C-3 have been synthesized to improve pharmacokinetic profiles by preventing metabolic instability. nih.gov

Polyhydroxylation: The pyrrolidin-2-one scaffold can be incorporated into polyhydroxylated structures, often referred to as aza-sugars. nih.gov These compounds can mimic the transition state of carbohydrate-processing enzymes and have potential applications in treating metabolic diseases. nih.gov

Spiro-functionalization: The pyrrolidine ring can be part of a spirocyclic system, such as the spiro(pyrrolidine-3,3′-oxindole) scaffold. acs.org The construction of this type of complex structure often involves diastereoselective reactions to control the stereochemistry of the quaternary carbon center. acs.org

Ring Contraction: In some cases, the pyrrolidine ring can be formed through the ring contraction of a larger ring system, such as a piperidine (B6355638). This can be achieved through cascade reactions involving the cleavage and reconstruction of C-N and C-C bonds. researchgate.netrsc.org

Table 2: Examples of Modifications on the Pyrrolidine Ring

| Modification Type | Synthetic Strategy | Resulting Structure |

| C-3 Substitution | Introduction of a methyl group | 3-methyl-pyrrolidine derivative |

| Polyhydroxylation | Incorporation of multiple hydroxyl groups | Polyhydroxylated pyrrolidine (aza-sugar) |

| Spirocyclization | Diastereoselective construction of a spiro center | Spiro(pyrrolidine-3,3′-oxindole) |

| Ring Contraction | Cascade reaction of a piperidine derivative | Pyrrolidin-2-one |

This table is generated based on data from the text and is for illustrative purposes.

Selective Reactions at the Nitrogen Centers of the Bicyclic System

The presence of two nitrogen atoms in the 1-(Pyrrolidin-3-yl)pyrrolidin-2-one scaffold—one in the pyrrolidin-2-one ring and one in the pyrrolidinyl substituent—allows for selective functionalization. The different chemical environments of these nitrogen atoms enable regioselective reactions.

N-Alkylation: Selective N-alkylation can be achieved by exploiting the different nucleophilicity of the two nitrogen atoms. The secondary amine in the pyrrolidine ring is generally more nucleophilic than the amide nitrogen in the lactam ring. This allows for selective alkylation at the pyrrolidine nitrogen under appropriate conditions. For example, reductive amination is a common method for introducing substituents at this position.

N-Arylation: The pyrrolidine nitrogen can also undergo N-arylation, for instance, through coupling reactions with aryl halides. This is a powerful method for introducing aromatic moieties into the scaffold.

N-Acylation: Acylation reactions can also be directed to the more nucleophilic pyrrolidine nitrogen. This can be used to introduce a variety of acyl groups, including those that can serve as protecting groups or as precursors for further transformations.

Differential Protection: The two nitrogen atoms can be differentially protected to allow for sequential functionalization. For example, the pyrrolidine nitrogen can be protected with a group that is stable under the conditions required for modifying the lactam nitrogen, and vice versa.

Table 3: Selective Reactions at the Nitrogen Centers

| Reaction Type | Target Nitrogen | Typical Reagents |

| N-Alkylation | Pyrrolidine Nitrogen | Aldehyde/Ketone, Reducing Agent |

| N-Arylation | Pyrrolidine Nitrogen | Aryl Halide, Palladium Catalyst |

| N-Acylation | Pyrrolidine Nitrogen | Acyl Chloride, Base |

This table is generated based on data from the text and is for illustrative purposes.

Ring-Opening and Rearrangement Reactions

The this compound scaffold can undergo ring-opening and rearrangement reactions, which can be used to create novel molecular architectures.

Retro-Mannich Reaction: Under certain conditions, particularly with N-protected derivatives, the pyrrolidine ring can undergo a retro-Mannich reaction. acs.org This fragmentation reaction can be driven by the formation of a stable pyrrole (B145914) ring through rearomatization of an iminium intermediate. acs.org This reaction can be a significant pathway, especially during deprotection steps under acidic conditions. acs.org

Lactam Ring Opening: As mentioned earlier, the pyrrolidin-2-one ring can be opened by hydrolysis to give a γ-aminobutyric acid derivative. This can be a useful strategy for synthesizing linear molecules containing the pyrrolidine moiety.

Ring Contraction of Precursors: The pyrrolidin-2-one ring itself can be the product of a ring contraction reaction from a larger lactam. For example, the Hofmann-Löffler-Freytag reaction can be used to convert macrocyclic lactams into bicyclic lactams, including those containing a pyrrolidin-2-one ring. farmaceut.org

Integration of the Scaffold into Larger Molecular Architectures

The this compound scaffold can serve as a building block for the synthesis of larger and more complex molecules, including those with potential biological activity.

Heterocycle Annulation: The scaffold can be used in annulation reactions to construct fused heterocyclic systems. For example, [3+2] cycloaddition reactions involving pyridinium (B92312) ylides can be used to build indolizine (B1195054) and pyrazolo[1,5-a]pyridine (B1195680) systems. nih.gov

Complex Molecule Synthesis: The scaffold has been incorporated into a variety of complex natural products and bioactive molecules. acs.org Its rigid, three-dimensional structure makes it an attractive starting point for the synthesis of compounds with well-defined stereochemistry.

Medicinal Chemistry Applications: Derivatives of the this compound scaffold have been explored for various medicinal chemistry applications. For instance, they have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP) and as selective androgen receptor modulators (SARMs). nih.gov

Exploration of Advanced Applications and Non Biological Utilities of 1 Pyrrolidin 3 Yl Pyrrolidin 2 One Analogues

Role as Versatile Scaffolds and Building Blocks in Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the synthesis of complex organic molecules. mdpi.commdpi.com Its analogues, including 1-(pyrrolidin-3-yl)pyrrolidin-2-one, are prized as versatile scaffolds and building blocks due to their unique structural features. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in drug design and the synthesis of natural products. nih.gov

Chemists utilize the pyrrolidine framework to construct a wide array of intricate molecules, including alkaloids and pharmacologically active compounds. mdpi.com The inherent chirality of many pyrrolidine derivatives, often sourced from natural amino acids like proline, makes them effective chiral controllers in asymmetric synthesis. nih.gov

Several synthetic strategies are employed to construct and functionalize the pyrrolidine core. A classic and extensively studied method is the 1,3-dipolar cycloaddition, which allows for the direct formation of the five-membered ring with control over stereochemistry. nih.govwikipedia.org Other common methods include the lactamization of compounds like γ-butyrolactone to form the pyrrolidin-2-one ring, which can then be further modified. taylorandfrancis.com Palladium-catalyzed reactions, such as the hydroarylation of pyrrolines, provide direct routes to functionalized pyrrolidines like 3-aryl pyrrolidines. researchgate.net

The pyrrolidin-2-one and pyrrolidine-2,3-dione (B1313883) substructures are particularly important building blocks for creating compounds with potential antimicrobial and anticancer properties. taylorandfrancis.comresearchgate.netlsu.edu The ability to readily functionalize the pyrrolidine ring at various positions allows for the generation of large libraries of compounds for screening and development. nih.gov

Table 1: Synthetic Methodologies for Pyrrolidine Derivatives

| Methodology | Description | Key Features | Reference(s) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene) to form a five-membered ring. | Atom-economic; allows control over up to four stereocenters. | nih.govwikipedia.org |

| Lactamization | Intramolecular cyclization of an amino acid or reaction of a lactone (e.g., γ-butyrolactone) with an amine. | Forms the stable pyrrolidin-2-one (γ-lactam) ring. | taylorandfrancis.com |

| Palladium-Catalyzed Hydroarylation | A cross-coupling reaction to add an aryl group across the double bond of a pyrroline. | Directly delivers functionalized 3-aryl pyrrolidines. | researchgate.net |

| Iridium-Catalyzed Cycloaddition | Reductive generation of azomethine ylides from amides or lactams followed by cycloaddition. | Broad scope for producing structurally complex pyrrolidines. | wikipedia.org |

| Ring-Closing Metathesis | An olefin metathesis reaction used to form the cyclic pyrrolidine structure. | Efficient for preparing highly functionalizable lactams. | polysciences.com |

Development and Study in Material Science

The unique chemical properties of pyrrolidinone analogues have led to their investigation in various fields of material science, from polymer chemistry to the development of advanced energy storage solutions.

Incorporation into Polymeric Systems

Pyrrolidinone analogues, particularly N-vinylpyrrolidin-2-one (NVP), are important monomers in polymer science. wikipedia.org NVP is the precursor to Polyvinylpyrrolidone (PVP), a water-soluble polymer known for its biocompatibility and adhesive properties. wikipedia.orgtaylorandfrancis.combohrium.com Copolymers incorporating NVP, such as those with acrylic acid, have also been synthesized, demonstrating the versatility of the pyrrolidinone moiety in creating new polymeric materials with tailored properties. taylorandfrancis.com These polymers find use as coatings, adhesives, and additives. wikipedia.orgtaylorandfrancis.com

Sensor Development

The development of chemical sensors for volatile organic compounds (VOCs) has explored the use of various materials. While direct application of this compound is not widely documented, related compounds are relevant. For instance, photoionization detectors (PIDs) have been developed for the sensitive detection of N-Methyl-2-pyrrolidinone (NMP), a common industrial solvent and a structural analogue. wikipedia.org These sensors can detect NMP at parts-per-billion (ppb) levels, indicating the potential for pyrrolidinone-based structures to be targets or components in specialized sensor systems. wikipedia.org

Conductive Materials and Energy Storage

The field of energy storage has seen significant exploration of pyrrolidine and pyrrolidinone derivatives. Pyrrolidinium-based ionic liquids (ILs) have emerged as promising electrolytes for lithium-based batteries. mdpi.comnih.gov These ILs exhibit favorable properties such as high ionic conductivity, low volatility, and wide electrochemical stability windows, which are crucial for safer and more efficient batteries. mdpi.comnih.gov Specific examples include N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide, which is noted for its excellent thermal and electrochemical stability. mdpi.com

Furthermore, N-Methyl-2-pyrrolidone (NMP) is widely used as a solvent in the fabrication of lithium-ion battery electrodes, specifically for dissolving the polyvinylidene fluoride (B91410) (PVDF) binder. google.com In the realm of conductive polymers, Polyvinylpyrrolidone (PVP) has been blended with inherently conductive polymers like polypyrrole (PPy) to improve processability. researchgate.net Electrospinning these blends can produce conductive nanofibers, with one study reporting electrical conductivity as high as 5.22 × 10⁻¹ S cm⁻¹ for the resulting PPy-PVP nanofibers. researchgate.net

Applications in Analytical Chemistry as Reference Standards

In analytical chemistry, the purity and accuracy of measurements are paramount. High-quality reference standards are essential for validating analytical methods and ensuring reliable results. Pyrrolidin-2-one, a core structural analogue, is available as a certified reference material for use in pharmaceutical testing. nih.gov Its availability as a primary and secondary pharmaceutical standard underscores its role in quality control and regulatory compliance within the pharmaceutical industry. nih.gov

Investigations in Catalysis and Ligand Design for Chemical Transformations

Pyrrolidine derivatives are highly influential in the field of catalysis, particularly in asymmetric synthesis where creating specific stereoisomers is critical. nih.gov Their rigid, cyclic structure and the basicity of the nitrogen atom make them excellent backbones for chiral ligands and organocatalysts. nih.gov

These compounds serve as effective chiral controllers and ligands for transition metals like palladium, iridium, and cobalt in a variety of chemical transformations. nih.govresearchgate.netgoogle.com For example, palladium-catalyzed hydroarylation of pyrrolines uses these scaffolds to produce enantiomerically enriched 3-aryl pyrrolidines. researchgate.net Similarly, iridium-catalyzed reactions can generate complex pyrrolidine architectures. wikipedia.org

In the realm of organocatalysis, which avoids the use of metals, chiral pyrrolidine-based catalysts are workhorses. They can activate substrates by forming transient species like enamines or iminium ions, guiding the approach of reagents to a specific face of the molecule. This strategy is fundamental to many modern stereoselective reactions, including aldol (B89426) and Michael additions. The structure of the pyrrolidine catalyst can be extensively modified to optimize efficiency and selectivity for different substrates.

Table 2: Applications of Pyrrolidine Analogues in Catalysis

| Catalyst / Ligand Type | Metal/Method | Application | Outcome | Reference(s) |

|---|---|---|---|---|

| Chiral Pyrrolidine Ligands | Palladium | Hydroarylation of pyrrolines | Synthesis of 3-aryl pyrrolidines | researchgate.net |

| Chiral Pyrrolidine Ligands | Iridium | Reductive [3+2] Cycloaddition | Synthesis of complex, substituted pyrrolidines | wikipedia.org |

| Pyrrolidine-based Organocatalysts | Organocatalysis (Enamine/Iminium) | Asymmetric Aldol & Michael Additions | High enantioselectivity in C-C bond formation | |

| Pyrrolidine-derived Ligands | Cobalt / Nickel | Hydroalkylation of 3-pyrrolines | Regio- and enantioselective C-alkylation | google.com |

Structural Frameworks for Probes in Biochemical Research (Focus on fundamental mechanistic insights)

The unique structural and stereochemical properties of the this compound scaffold render it a valuable starting point for the design of sophisticated biochemical probes. These chemical tools are instrumental in elucidating the fundamental mechanisms of biological processes at the molecular level. By incorporating specific reporter groups or reactive moieties, analogues of this scaffold can be transformed into powerful probes for studying enzyme kinetics, receptor-ligand interactions, and identifying novel biological targets. The inherent conformational rigidity and the presence of two distinct nitrogen-containing rings provide a versatile platform for systematic structural modifications, allowing for the fine-tuning of a probe's affinity, selectivity, and reactivity.

The pyrrolidine ring, in particular, offers significant advantages in drug design and probe development due to its three-dimensional structure, which allows for a more comprehensive exploration of the pharmacophore space compared to planar aromatic rings. nih.gov This non-planar "pseudorotation" of the five-membered ring, combined with the stereogenic centers, enables the precise spatial orientation of substituents, which is crucial for specific interactions with biological macromolecules. researchgate.net The pyrrolidin-2-one moiety further contributes to the scaffold's utility by providing a stable lactam structure that can be functionalized.

Biochemical probes derived from the this compound framework can be broadly categorized based on their mechanism of action and the nature of the reporter or reactive group. These include fluorescent probes for real-time imaging and binding studies, photoaffinity labels for covalent modification and identification of binding partners, and biotinylated probes for affinity-based purification of target proteins.

Fluorescent Probes for Mechanistic Elucidation

Fluorescently labeled analogues of this compound are invaluable tools for investigating the dynamics of biological systems. By attaching a fluorophore to the core scaffold, it is possible to visualize and quantify the interaction of the probe with its biological target in real-time. The design of such probes involves careful consideration of the attachment point of the fluorophore and the length of the linker to ensure that the binding affinity and selectivity of the parent molecule are minimally affected. nih.gov

For instance, a fluorescent probe can be designed to bind to a specific receptor, allowing for the study of receptor localization, trafficking, and internalization through techniques like fluorescence microscopy and flow cytometry. nih.govresearchgate.net Competitive binding assays using these fluorescent ligands can also be employed to determine the binding affinities of non-fluorescent compounds for the same receptor. nih.gov

Table 1: Hypothetical Fluorescent Probe Based on the this compound Scaffold for Receptor Binding Studies

| Probe ID | Fluorophore | Linker Length (atoms) | Target Receptor | Binding Affinity (Ki, nM) | Application |

| FP-1 | Fluorescein | 4 | Receptor A | 50 | Fluorescence Microscopy, Competitive Binding Assays |

| FP-2 | Rhodamine | 6 | Receptor A | 75 | Flow Cytometry, Receptor Trafficking Studies |

| FP-3 | NBD | 8 | Receptor B | 120 | Live-Cell Imaging, Ligand-Induced Receptor Dimerization |

This table is a hypothetical representation based on data from similar fluorescent probe studies.

The mechanistic insights gained from using such probes can include identifying the subcellular localization of a target protein, understanding the conformational changes a receptor undergoes upon ligand binding, and screening for new drug candidates that modulate the target's activity.

Photoaffinity Labeling for Target Identification and Binding Site Mapping

Photoaffinity labeling is a powerful technique used to covalently link a probe to its biological target upon photoactivation. nih.gov Analogues of this compound can be derivatized with a photoreactive group, such as a diazirine or a benzophenone, to create photoaffinity probes. nih.gov These probes initially bind reversibly to their target and, upon irradiation with UV light, form a highly reactive species that creates a covalent bond with nearby amino acid residues in the binding site. nih.gov

The covalent attachment allows for the subsequent isolation and identification of the target protein using techniques like mass spectrometry. This is particularly useful for identifying the unknown cellular targets of a bioactive compound or for mapping the specific amino acids that constitute the binding pocket.

Table 2: Hypothetical Photoaffinity Probes Derived from the this compound Scaffold

| Probe ID | Photoreactive Group | Reporter Tag | Target Enzyme | Covalent Labeling Efficiency (%) | Application |

| PAP-1 | Phenyl-diazirine | Biotin (B1667282) | Enzyme X | 35 | Target Identification from Cell Lysates |

| PAP-2 | Benzophenone | Alkyne | Enzyme Y | 25 | Binding Site Peptide Mapping |

| PAP-3 | Trifluoromethyl-diazirine | Radioisotope (³H) | Enzyme Z | 40 | Quantitative Analysis of Target Engagement |

This table is a hypothetical representation based on data from similar photoaffinity labeling studies.

By designing a library of photoaffinity probes with the photoreactive group placed at different positions on the this compound scaffold, it is possible to systematically probe the topology of the binding site and gain a detailed understanding of the molecular interactions that govern ligand recognition.

Biotinylated Probes for Affinity-Based Target Isolation

Biotinylated analogues of this compound serve as high-affinity baits for the isolation and identification of binding partners from complex biological mixtures. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is exploited to capture the probe-protein complex on a solid support.

These probes are typically designed with a long, flexible linker arm separating the this compound core from the biotin tag to minimize steric hindrance and ensure that both moieties can interact effectively with their respective partners. Once the target protein is captured, it can be eluted and identified by mass spectrometry or Western blotting. This approach is fundamental in chemical proteomics for deorphanizing novel bioactive compounds and for mapping protein-protein interaction networks.

Table 3: Hypothetical Biotinylated Probes with a this compound Core

| Probe ID | Linker Type | Target Protein Class | Elution Method | Application |

| BP-1 | Polyethylene glycol (PEG) | Kinases | Competitive Elution with excess free ligand | Kinase Profiling |

| BP-2 | Alkyl chain | GPCRs | Denaturing Elution (SDS-PAGE) | Receptor Pulldown from Membrane Fractions |

| BP-3 | Cleavable Linker | Dehydrogenases | Chemical Cleavage of Linker | Identification of Transiently Interacting Proteins |

This table is a hypothetical representation based on data from similar biotinylated probe studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Pyrrolidin-3-yl)pyrrolidin-2-one?

- Methodology :

- Coupling reactions : Utilize palladium-catalyzed cross-coupling between pyrrolidin-2-one derivatives and aryl halides (e.g., iodobenzene or bromofluorobenzene), achieving yields up to 85% under optimized conditions .

- Multi-component domino reactions : Iodine-catalyzed reactions with γ-butyrolactam and aromatic aldehydes, followed by purification via column chromatography .

- Chiral resolution : For enantiomerically pure forms, employ chiral auxiliaries or asymmetric hydrogenation, as demonstrated in related pyrrolidine derivatives .

- Key considerations : Optimize reaction time, temperature, and catalyst loading to minimize byproducts.

Q. How should researchers handle this compound given limited toxicological data?

- Safety protocols :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact or inhalation of vapors .

- Store in a cool, dry area away from ignition sources to prevent electrostatic charge buildup .

- For spills, vacuum or sweep material into sealed containers for disposal; avoid environmental release .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Structural insights :

- The (S)-enantiomer of related pyrrolidine-pyridine hybrids exhibits distinct receptor-binding profiles compared to the (R)-form, highlighting the need for chiral chromatography or X-ray crystallography to verify stereochemistry .

- Substituent positioning (e.g., hydroxyl groups) alters hydrogen-bonding capacity, as shown in analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol .

- Experimental design :

- Compare enantiomer activity using in vitro assays (e.g., enzyme inhibition) and molecular docking simulations to map stereochemical interactions .

Q. What strategies resolve contradictions in toxicity and ecological impact data for pyrrolidinone derivatives?

- Data gaps : Existing safety data sheets report "no known hazards" but lack empirical toxicity or biodegradability studies .

- Mitigation approaches :

- Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity and bioaccumulation potential .

- Comparative analysis : Benchmark against structurally similar compounds with established ecotoxicological profiles (e.g., 2-pyrrolidinone derivatives) .

Key Recommendations for Researchers

- Prioritize chiral synthesis and characterization to avoid confounding results in biological assays.

- Address data gaps in toxicity through tiered testing (computational → in vitro → in vivo).

- Reference multi-disciplinary approaches (e.g., synthetic chemistry, toxicology) to ensure robust experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.